2,3-dimethylquinoxaline-5-carboxylic Acid
Overview
Description
2,3-Dimethylquinoxaline-5-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family. . The compound’s unique structure, characterized by a quinoxaline ring substituted with two methyl groups and a carboxylic acid group, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid typically involves the condensation of 2,3-diaminotoluene with glyoxylic acid or its derivatives. This reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The resulting intermediate is then oxidized to form the desired quinoxaline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline-2,3-dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline-2,3-dione, quinoxaline-2,3-dihydro derivatives, and various substituted quinoxalines .
Scientific Research Applications
2,3-Dimethylquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dimethylquinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In medicinal chemistry, the compound’s derivatives are designed to target specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Quinoxaline-2,3-dione: Similar in structure but lacks the methyl groups and carboxylic acid functionality.
Quinoxaline-2,3-dihydro derivatives: Reduced forms of quinoxaline with different electronic properties.
Substituted Quinoxalines: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness: 2,3-Dimethylquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups and a carboxylic acid group enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
2,3-dimethylquinoxaline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULOBNZHHDITLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378018 | |
Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-67-0 | |
Record name | 2,3-Dimethyl-5-quinoxalinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6924-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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